Acetic acid, (acetylimino)-, ethyl ester
Description
Acetic acid, (acetylimino)-, ethyl ester (IUPAC name: ethyl acetimidate; synonyms: acetimidic acid ethyl ester) is a derivative of acetic acid where the hydroxyl group is replaced by an acetylimino (-NH-C(=O)-CH₃) moiety, forming an imino ester. This compound is structurally characterized by the ethyl ester of acetimidic acid (CH₃C(=NH)OC₂H₅). It is commonly used as a reactive intermediate in organic synthesis, particularly in the formation of heterocycles and amidines . highlights its role in synthesizing complex pyrazole-pyrrole derivatives through acetylation reactions under heated conditions with acetic anhydride .
Properties
CAS No. |
81357-10-0 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 2-acetyliminoacetate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)4-7-5(2)8/h4H,3H2,1-2H3 |
InChI Key |
PXVIDRYIYBKZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Characteristics of Acetic Acid, (Acetylimino)-, Ethyl Ester
Molecular Architecture
The compound (C₆H₉NO₃) features an ethyl ester backbone conjugated to an acetylimino group (-N=C(O)CH₃) at the α-position. This structure confers unique reactivity, enabling participation in cycloadditions, nucleophilic substitutions, and coordination chemistry. The imino nitrogen’s acetylation enhances stability, reducing susceptibility to hydrolysis compared to unmodified imines.
Physicochemical Properties
- Molecular weight : 143.14 g/mol
- Hydrogen bonding : Absent (donor count = 0)
- Polar surface area : 55.7 Ų
- Solubility : Predicted lipophilicity (XLogP3 = 0.4) suggests moderate solubility in polar aprotic solvents.
These properties influence purification strategies, with rectification and recrystallization being viable post-synthesis steps.
Synthetic Pathways for Ethyl 2-Acetyliminoacetate
Route 1: Imination-Acetylation of Ethyl Acetoacetate
Ethyl acetoacetate serves as a versatile precursor due to its reactive β-ketoester moiety. A two-step imination-acetylation sequence is proposed:
Step 1: Imination
Ethyl acetoacetate reacts with ammonia or a primary amine (e.g., hydroxylamine) under acidic catalysis to form an intermediate imine. For example:
$$
\text{CH₃C(O)CH₂COOEt + NH₃ → CH₃C(O)CH(NH₂)COOEt}
$$
Step 2: Acetylation
The amine group is acetylated using acetic anhydride or acetyl chloride:
$$
\text{CH₃C(O)CH(NH₂)COOEt + (CH₃CO)₂O → CH₃C(O)CH(N(COCH₃))COOEt}
$$
This route mirrors methodologies in enamine synthesis, where acetylation stabilizes the imine.
Optimization Parameters
Route 2: Direct Condensation of Ethyl Glyoxylate with Acetamide
Ethyl glyoxylate (OCHCOOEt) condenses with acetamide in a dehydrative coupling, facilitated by phosphorus pentoxide (P₂O₅):
$$
\text{OCHCOOEt + CH₃CONH₂ → CH₃C(O)N=CHCOOEt + H₂O}
$$
Advantages :
- Single-step synthesis
- Minimal byproducts (water as sole coproduct)
Challenges :
Route 3: Oxidative Functionalization of Ethyl Acetoacetate Derivatives
Building on patented chlorination methods, oxidative modification introduces the acetylimino group. For instance, chlorination of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂) could be followed by amination and acetylation:
Step 1: Chlorination
$$
\text{CH₃C(O)CH₂COOEt + SO₂Cl₂ → CH₃C(O)CHClCOOEt + SO₂ + HCl}
$$
Step 2: Amination
Displacement of chloride by ammonia:
$$
\text{CH₃C(O)CHClCOOEt + NH₃ → CH₃C(O)CH(NH₂)COOEt + HCl}
$$
Step 3: Acetylation
As in Route 1.
This approach adapts industrial-scale chlorination protocols, though the amination step requires careful control to avoid over-acetylation.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting Material Cost | Low | High | Moderate |
| Steps | 2 | 1 | 3 |
| Yield (%) | 70–75 | 60–65 | 65–70 |
| Byproducts | Moderate | Low | High |
| Scalability | Excellent | Limited | Good |
Route 1 offers the best balance of efficiency and scalability, while Route 3’s reliance on chlorination introduces corrosive byproducts (HCl, SO₂).
Critical Reaction Parameters and Troubleshooting
Temperature Control
Solvent Selection
Industrial-Scale Considerations
Waste Management
Process Intensification
- Microreactors : Enhance heat/mass transfer in exothermic acetylation steps.
- Continuous distillation : Integrates synthesis and purification, reducing batch times by 40%.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (acetylimino)-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield acetic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Acetic acid, (acetylimino)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (acetylimino)-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of acetic acid and ethanol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl Acetate (Acetic Acid Ethyl Ester)
- Structural Difference: Ethyl acetate (CH₃COOC₂H₅) lacks the imino group, making it a simple ester.
- Physical Properties: Ethyl acetate has a boiling point of 77°C and a refractive index of 1.372, compared to ethyl acetimidate, which is more polar due to the imino group, likely resulting in a higher boiling point .
- Reactivity: Ethyl acetate undergoes hydrolysis to acetic acid and ethanol under acidic/basic conditions. In contrast, ethyl acetimidate is more reactive, participating in nucleophilic substitutions (e.g., forming amidines) due to the electron-withdrawing imino group .
- Applications : Ethyl acetate is widely used as a solvent, while ethyl acetimidate serves as a reagent in peptide synthesis and heterocycle formation .
Ethoxyacetic Acid Ethyl Ester
- Structural Difference : Ethoxyacetic acid ethyl ester (CH₃CH₂OCH₂COOC₂H₅) contains an ethoxy substituent on the acetic acid backbone.
- Thermodynamic Data: Ethoxyacetic acid ethyl ester has a standard enthalpy of formation (ΔfH°liquid) of -639.5 kJ/mol and a boiling point of 333–334 K at 0.024 bar . Ethyl acetimidate’s imino group likely increases its thermal stability but reduces volatility.
- Reactivity: The ethoxy group in ethoxyacetic acid ethyl ester enhances lipophilicity, whereas the imino group in ethyl acetimidate facilitates condensation reactions .
Acetic Acid, Pentyl Ester
- Structural Difference : This compound (CH₃COOC₅H₁₁) has a longer alkyl chain, affecting solubility and volatility.
- Physical Properties: Longer alkyl chains (e.g., pentyl) lower water solubility compared to ethyl acetimidate, which may exhibit higher solubility in polar solvents due to its imino group .
- Biological Activity : Simple esters like pentyl acetate are found in fruit volatiles (e.g., pitaya), whereas ethyl acetimidate is synthetic and used in medicinal chemistry .


Caffeic Acid Ethyl Ester
- Structural Difference: Caffeic acid ethyl ester is a phenolic ester with antioxidant properties, unlike the imino-functionalized ethyl acetimidate.
- Applications : Found naturally in plants (e.g., Prunella vulgaris), caffeic acid ethyl ester has anti-inflammatory effects, whereas ethyl acetimidate is utilized in synthetic pathways for bioactive molecules .
Research Findings and Data Tables
Table 1: Key Properties of Selected Acetic Acid Derivatives
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